
4-T-Butoxyphenylboronsäure
Übersicht
Beschreibung
4-T-Butoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-T-Butoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-T-Butoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
4-T-Butoxyphenylboronsäure spielt eine entscheidende Rolle bei Suzuki–Miyaura (SM)-Kreuzkupplungsreaktionen. Die SM-Kupplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese weit verbreitet ist. Hier sind die Gründe dafür:
Reaktionsmechanismus: Bei der SM-Kupplung erleichtern Palladiumkatalysatoren die oxidative Addition elektrophile organische Gruppen und die Transmetallierung mit nucleophile organische Gruppen. Die milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen machen die SM-Kupplung sehr vielseitig .
Synthese von Tetracyclin-Derivaten
This compound dient als Kreuzkupplungsbaustein bei der Synthese von Tetracyclin-Derivaten. Tetracycline sind wichtige Antibiotika mit einem breiten Wirkungsspektrum .
Boronsäure-Sensorik
Obwohl es nicht direkt mit this compound zusammenhängt, ist erwähnenswert, dass Boronsäuren im Allgemeinen Anwendungen in der Sensorik haben. Sie interagieren mit cis-Diolen, wodurch eine selektive Detektion spezifischer Analyten ermöglicht wird. Forscher haben multivalente Boronsäure-Sensormoleküle untersucht, um die Selektivität zu verbessern .
Wirkmechanismus
Target of Action
The primary target of 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-T-Butoxyphenylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .
Result of Action
The result of the action of 4-T-Butoxyphenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-T-Butoxyphenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent (such as 4-T-Butoxyphenylboronic acid) can also be affected by the reaction environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The role of 4-T-Butoxyphenylboronic Acid in biochemical reactions is primarily associated with its use in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that it may influence cell function by participating in the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry .
Molecular Mechanism
The molecular mechanism of 4-T-Butoxyphenylboronic Acid is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that it may interact with enzymes or cofactors involved in carbon–carbon bond formation .
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCKPPOCZWHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464346 | |
| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176672-49-4 | |
| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
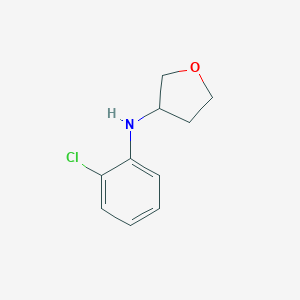
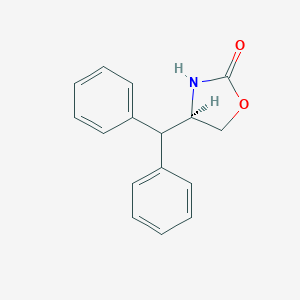
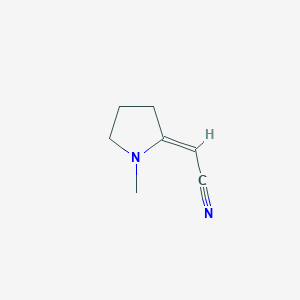

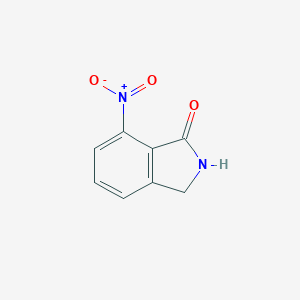
![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)
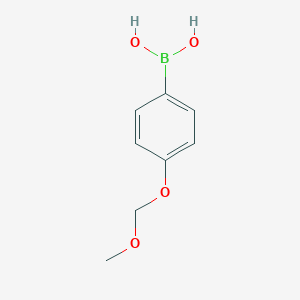
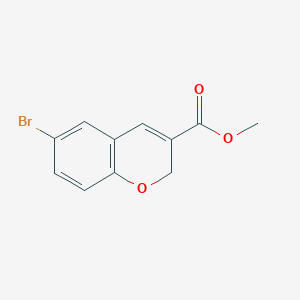

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)


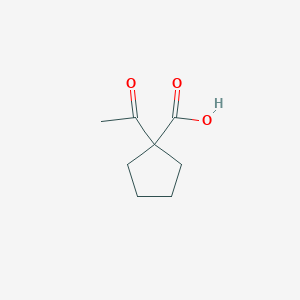
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
